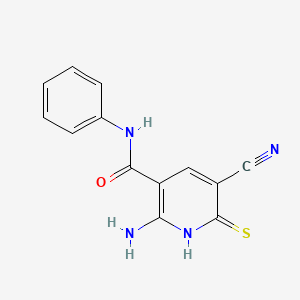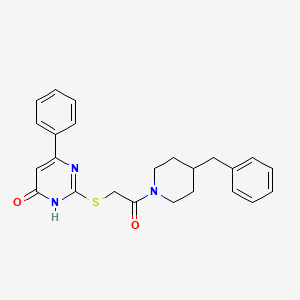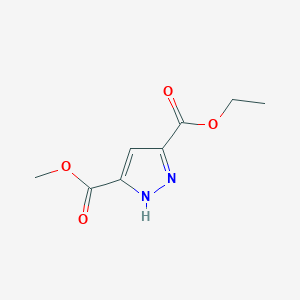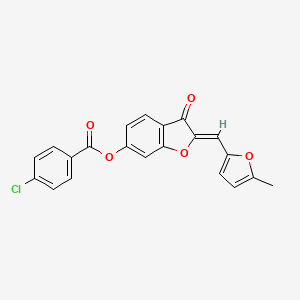![molecular formula C12H14ClFN4O2S B2438139 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide CAS No. 2094597-41-6](/img/structure/B2438139.png)
6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFM-4, and it is a sulfonamide derivative that has a pyridine ring and a pyrazole ring. CFM-4 has been found to have a range of biochemical and physiological effects, and it has been studied for its potential use in various research applications.
作用机制
The mechanism of action of CFM-4 is not fully understood, but it is believed to involve the inhibition of several cellular pathways that are involved in cancer cell growth and survival. CFM-4 has been found to inhibit the activity of several enzymes that are involved in DNA replication and repair, which can lead to the accumulation of DNA damage and cell death. CFM-4 has also been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
CFM-4 has been found to have a range of biochemical and physiological effects. CFM-4 has been shown to induce cell death in cancer cells, but it has also been found to have other effects on normal cells. CFM-4 has been found to induce autophagy, which is a process by which cells recycle damaged or unwanted proteins and organelles. CFM-4 has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in cancer treatment, as tumors require a blood supply to grow and spread.
实验室实验的优点和局限性
CFM-4 has several advantages as a research tool. It has been extensively studied, and its mechanism of action is well-understood. CFM-4 has been found to have potent anti-cancer activity, which makes it a valuable tool for cancer research. However, there are also some limitations to the use of CFM-4 in lab experiments. CFM-4 is a sulfonamide derivative, which can limit its solubility in water and other solvents. This can make it difficult to use in certain experiments. Additionally, CFM-4 has not been extensively studied in vivo, so its effects in animal models are not well-understood.
未来方向
There are several future directions for research on CFM-4. One area of focus is on improving the solubility of CFM-4, which would make it easier to use in a wider range of experiments. Another area of focus is on studying the effects of CFM-4 in vivo, which would provide more information about its potential use as a cancer treatment. Additionally, researchers are interested in identifying new targets for CFM-4, which could expand its potential applications beyond cancer research. Overall, CFM-4 is a promising compound that has the potential to be a valuable tool for scientific research.
合成方法
CFM-4 can be synthesized using a multi-step process that involves several chemical reactions. The synthesis of CFM-4 starts with the reaction of 6-chloro-2-fluoropyridine-3-sulfonyl chloride with 1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in the presence of a base. This reaction results in the formation of the intermediate product, which is then treated with a reducing agent to obtain CFM-4.
科学研究应用
CFM-4 has been studied for its potential use in various scientific research applications. One of the most significant applications of CFM-4 is in the field of cancer research. CFM-4 has been found to have potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFM-4 has been shown to induce cell death in cancer cells by activating apoptosis pathways.
属性
IUPAC Name |
6-chloro-2-fluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4O2S/c1-8(2)6-18-7-9(5-15-18)17-21(19,20)10-3-4-11(13)16-12(10)14/h3-5,7-8,17H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHUVQQSBCLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2438056.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2438066.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2438069.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)

![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)

![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)
![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438078.png)
